Cas no 1806262-66-7 (3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

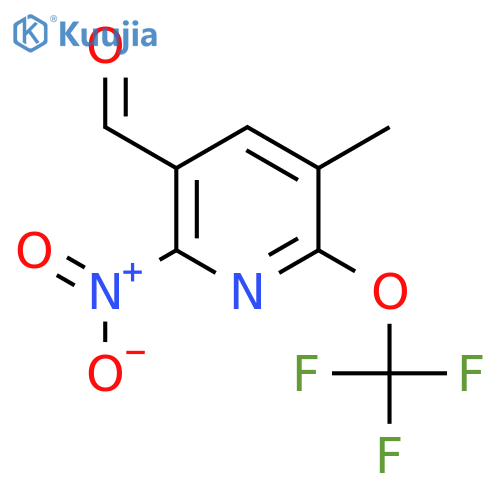

1806262-66-7 structure

商品名:3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde

CAS番号:1806262-66-7

MF:C8H5F3N2O4

メガワット:250.131512403488

CID:4842764

3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde

-

- インチ: 1S/C8H5F3N2O4/c1-4-2-5(3-14)6(13(15)16)12-7(4)17-8(9,10)11/h2-3H,1H3

- InChIKey: SCWJPIIBVWPVIP-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C)=CC(C=O)=C([N+](=O)[O-])N=1)(F)F

計算された属性

- せいみつぶんしりょう: 250.02014113 g/mol

- どういたいしつりょう: 250.02014113 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 250.13

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 85

3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029082812-1g |

3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |

1806262-66-7 | 97% | 1g |

$1,549.60 | 2022-03-31 |

3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 関連文献

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

1806262-66-7 (3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde) 関連製品

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量